benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
Description
This compound is a complex organic molecule featuring multiple stereochemical centers and protective groups. Its structure includes:
- A tetrahydrofuro[2,3-d][1,3]dioxolane core (a fused furan-dioxolane system), which confers rigidity and influences solubility .
- A phenylmethoxycarbonyl (Cbz) protecting group on the amino moiety, common in peptide synthesis to prevent undesired reactions .
The compound’s stereochemistry [(2S, 2R, 3aR, 6aR)] is critical for its biological activity, as minor structural deviations could alter binding affinity or metabolic pathways .
Properties
Molecular Formula |
C45H54N2O10 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C45H54N2O10/c1-45(2)56-40-27-39(55-43(40)57-45)38(48)28-47(41(33-18-22-35(51-3)23-19-33)34-20-24-36(52-4)25-21-34)26-12-11-17-37(42(49)53-29-31-13-7-5-8-14-31)46-44(50)54-30-32-15-9-6-10-16-32/h5-10,13-16,18-25,37-41,43,48H,11-12,17,26-30H2,1-4H3,(H,46,50)/t37-,38+,39?,40+,43+/m0/s1 |
InChI Key |
NANICBKYORFDTA-CLBQWKDJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC(O[C@@H]2O1)[C@@H](CN(CCCC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Canonical SMILES |
CC1(OC2CC(OC2O1)C(CN(CCCCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps. These steps may include the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical pathways.
Medicine
In medicine, benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate may be investigated for its potential therapeutic properties. This could include its use as a drug candidate or as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.
Mechanism of Action
The mechanism of action of benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Furodioxolane Moieties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | CAS No. | Source |
|---|---|---|---|---|---|
| Target Compound | C₄₇H₅₄N₂O₁₁ | 851.93 g/mol | Furodioxolane, Cbz, bis(4-methoxyphenyl)methyl | N/A | Question |
| (6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | C₁₆H₂₀O₆ | 308.33 g/mol | Furodioxolane, benzoate, methoxy | 10300-20-6 | |
| [(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)-2,2-dimethyl-tetrahydro-furo[2,3-d][1,3]dioxol-5-yl]-methanol | C₁₄H₁₇ClO₆ | 316.73 g/mol | Furodioxolane, chloro-benzyloxy, methanol | 130359-59-0 | |
| Benzyl ((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate | C₁₅H₂₁NO₇ | 327.33 g/mol | Tetrahydro-pyran, carbamate, benzyl | 4704-17-0 |
Key Observations :
- The target compound’s furodioxolane core is shared with and , but its extended hexanoate chain and protective groups (Cbz, bis-aryl) differentiate it.
- The chloro-benzyloxy group in enhances lipophilicity compared to the target’s methoxy-phenyl groups .
- The carbamate in is structurally simpler, lacking the amino-hexanoate backbone, which may reduce its utility in multi-step syntheses .
Functional Group Comparison
Protective Groups :
Aromaticity :
Stability and Reactivity
- The furodioxolane ring in the target compound and is acid-sensitive, requiring careful handling during deprotection .
- The Cbz group in the target and is stable under basic conditions but cleavable via hydrogenolysis, a trait exploited in peptide synthesis .
Pharmacological Potential
- The hexanoate chain could serve as a prodrug moiety, enhancing bioavailability compared to shorter-chain analogs like .
Biological Activity
Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of the tetrahydrofurodioxole moiety is significant due to its potential interactions with biological targets. The compound's molecular formula is C30H38N2O5.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity is essential for combating oxidative stress in cells, which can lead to various diseases.
- Anticancer Potential : Preliminary studies suggest that benzyl derivatives can inhibit cancer cell proliferation. The specific mechanisms involve inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.
Antioxidant Activity
A study published in Molecules highlighted the antioxidant capacity of related benzyl compounds. The research utilized various assays (DPPH and ABTS) to measure free radical scavenging activity. Results indicated that the compound demonstrated a significant reduction in free radicals at concentrations as low as 10 µM.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 45 | 50 |
| 50 | 70 | 75 |
| 100 | 85 | 90 |
Anticancer Activity
In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell growth significantly. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
| Treatment Time (Hours) | IC50 (µM) |
|---|---|
| 24 | 40 |
| 48 | 25 |
| 72 | 15 |
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry showed that benzyl derivatives could inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Cellular Targets : The benzyl group may facilitate binding to specific receptors or enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : By affecting pathways like NF-kB and MAPK, the compound can alter gene expression related to inflammation and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
